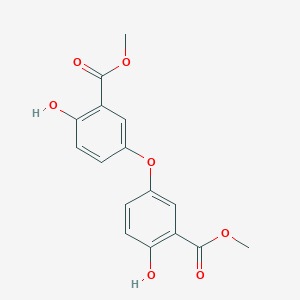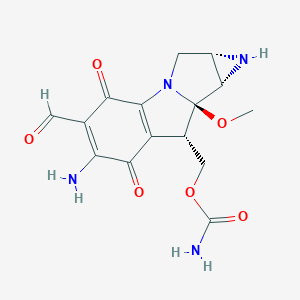
6-Demethyl-6-formylmitomycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Demethyl-6-formylmitomycin C, also known as DMFMC, is a natural product that belongs to the mitomycin family of antibiotics. It is a potent antitumor agent that has been studied for its potential in cancer treatment. DMFMC has been found to have a unique structure that allows it to interact with DNA and cause cell death.
Mécanisme D'action
6-Demethyl-6-formylmitomycin C works by interacting with DNA, causing DNA damage and cell death. It forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. 6-Demethyl-6-formylmitomycin C has also been found to induce apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
6-Demethyl-6-formylmitomycin C has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 6-Demethyl-6-formylmitomycin C also inhibits the activity of DNA polymerase, an enzyme that is involved in DNA synthesis. These effects contribute to the antitumor activity of 6-Demethyl-6-formylmitomycin C.
Avantages Et Limitations Des Expériences En Laboratoire
6-Demethyl-6-formylmitomycin C has several advantages for lab experiments. It is a potent antitumor agent that has been extensively studied for its potential in cancer treatment. 6-Demethyl-6-formylmitomycin C has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for combination therapy. However, 6-Demethyl-6-formylmitomycin C is a complex molecule that is difficult to synthesize, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for research on 6-Demethyl-6-formylmitomycin C. One area of research is the development of more efficient synthesis methods for 6-Demethyl-6-formylmitomycin C. Another area of research is the investigation of the potential of 6-Demethyl-6-formylmitomycin C in combination therapy with other antitumor agents. Additionally, the development of 6-Demethyl-6-formylmitomycin C analogs with improved pharmacological properties is an area of interest. Finally, the investigation of the potential of 6-Demethyl-6-formylmitomycin C in the treatment of other diseases, such as bacterial infections, is an area of future research.
Méthodes De Synthèse
6-Demethyl-6-formylmitomycin C is a complex molecule that is difficult to synthesize. It is usually obtained from natural sources, such as the bacterium Streptomyces lavendulae, which produces mitomycin C. 6-Demethyl-6-formylmitomycin C can be obtained by modifying mitomycin C through chemical reactions. The synthesis of 6-Demethyl-6-formylmitomycin C involves several steps, including the removal of a methyl group and the addition of a formyl group.
Applications De Recherche Scientifique
6-Demethyl-6-formylmitomycin C has been extensively studied for its potential in cancer treatment. It has been found to have potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. 6-Demethyl-6-formylmitomycin C has also been shown to be effective against multidrug-resistant cancer cells.
Propriétés
Numéro CAS |
146376-40-1 |
|---|---|
Nom du produit |
6-Demethyl-6-formylmitomycin C |
Formule moléculaire |
C15H16N4O6 |
Poids moléculaire |
348.31 g/mol |
Nom IUPAC |
[(4S,6S,7R,8S,12E)-12-(hydroxymethylidene)-11-imino-7-methoxy-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-1(9)-en-8-yl]methyl carbamate |
InChI |
InChI=1S/C15H16N4O6/c1-24-15-6(4-25-14(17)23)8-10(19(15)2-7-13(15)18-7)11(21)5(3-20)9(16)12(8)22/h3,6-7,13,16,18,20H,2,4H2,1H3,(H2,17,23)/b5-3+,16-9?/t6-,7+,13+,15-/m1/s1 |
Clé InChI |
AHFDVIVXZPCKHO-WUDYKRTCSA-N |
SMILES isomérique |
CO[C@@]12[C@@H](C3=C(N1C[C@H]4[C@@H]2N4)C(=O)C(=C(C3=O)N)C=O)COC(=O)N |
SMILES |
COC12C(C3=C(N1CC4C2N4)C(=O)C(=CO)C(=N)C3=O)COC(=O)N |
SMILES canonique |
COC12C(C3=C(N1CC4C2N4)C(=O)C(=C(C3=O)N)C=O)COC(=O)N |
Synonymes |
6-demethyl-6-formylmitomycin C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
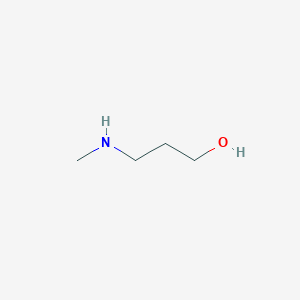
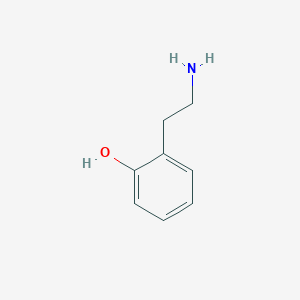
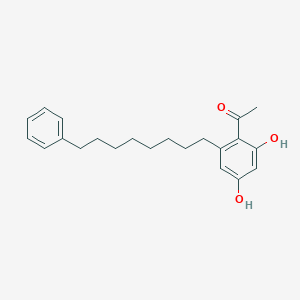
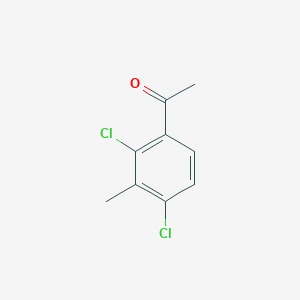
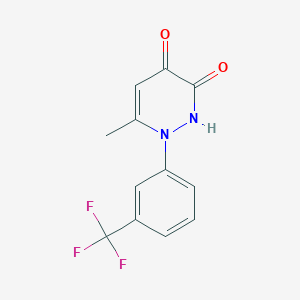
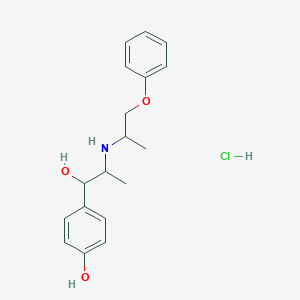
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
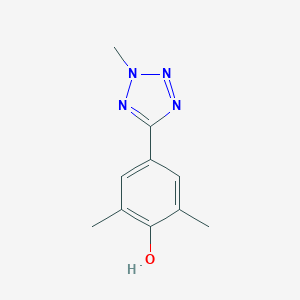
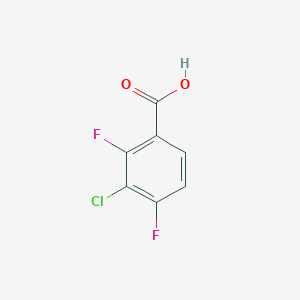
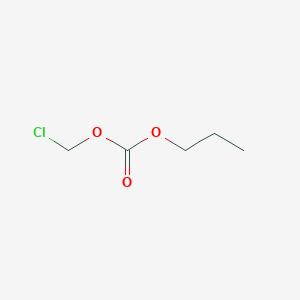
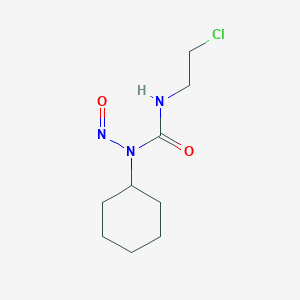
![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
